molecular formula C11H7FO2 B1600168 8-Fluoro-1-naphthoic acid CAS No. 405196-33-0

8-Fluoro-1-naphthoic acid

Cat. No. B1600168
M. Wt: 190.17 g/mol
InChI Key: BQLKWNFNGFWAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-1-naphthoic acid is a chemical compound with the molecular formula C11H7FO2 . It has a molecular weight of 190.17 .


Synthesis Analysis

The synthesis of 8-Fluoro-1-naphthoic acid involves several steps. One method involves the conversion of a compound known as 15 to 6 using HF–pyridine . The reaction works well at 60 °C and at room temperature, although it takes more than 2 days to complete at room temperature . The reaction yields 6 in 87% to 90% yields with consistently low levels of the des-fluoro impurity .


Molecular Structure Analysis

8-Fluoro-1-naphthoic acid contains a total of 22 bonds; 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving 8-Fluoro-1-naphthoic acid are complex and varied. For instance, derivatives of 1,8-Naphthalimide have been synthesized via an aromatic nucleophilic substitution reaction . These derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents .

Scientific Research Applications

Application 1: Fluorescent Molecules in Biological, Chemical, and Medical Fields

  • Summary of the Application : 8-Fluoro-1-naphthoic acid is used in the synthesis of 1,8-Naphthalimides (NIs), which are widely used as fluorescent molecules in biological, chemical, and medical fields. NIs show high stability and various fluorescence properties under different conditions .
  • Methods of Application : Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction. Their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .
  • Results or Outcomes : All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .

Application 2: Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine

  • Summary of the Application : 8-Fluoro-1-naphthoic acid is used in the synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine .
  • Methods of Application : The synthesis involves the reaction of 1H-naphtho[1,8-de][1,2,3]triazine with HF-pyridine under mild conditions .
  • Results or Outcomes : The reaction worked equally well at 60 °C and at room temperature, although it took more than 2 days to complete at room temperature .

Application 3: Inhibitor of Yersinia PTP YopH

  • Summary of the Application : 8-Fluoro-1-naphthoic acid is used as an inhibitor of Yersinia PTP YopH . It contains an extended aromatic system .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The IC50 value was measured, but the specific value was not provided in the source .

Safety And Hazards

8-Fluoro-1-naphthoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

8-fluoronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLKWNFNGFWAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446032
Record name 8-Fluoro-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-1-naphthoic acid

CAS RN

405196-33-0
Record name 8-Fluoro-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-1-naphthoic acid
Reactant of Route 2
Reactant of Route 2
8-Fluoro-1-naphthoic acid
Reactant of Route 3
Reactant of Route 3
8-Fluoro-1-naphthoic acid
Reactant of Route 4
8-Fluoro-1-naphthoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
8-Fluoro-1-naphthoic acid
Reactant of Route 6
Reactant of Route 6
8-Fluoro-1-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.